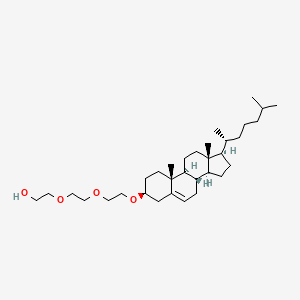

3-Triethoxycholesterol

Description

Structure

3D Structure

Properties

CAS No. |

75014-44-7 |

|---|---|

Molecular Formula |

C33H58O4 |

Molecular Weight |

518.8 g/mol |

IUPAC Name |

2-[2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C33H58O4/c1-24(2)7-6-8-25(3)29-11-12-30-28-10-9-26-23-27(37-22-21-36-20-19-35-18-17-34)13-15-32(26,4)31(28)14-16-33(29,30)5/h9,24-25,27-31,34H,6-8,10-23H2,1-5H3/t25-,27+,28+,29-,30+,31+,32+,33-/m1/s1 |

InChI Key |

VVUFLQVAKXEWGR-IJXDZZBXSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCO)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCO)C)C |

Synonyms |

3-TEC 3-triethoxycholesterol |

Origin of Product |

United States |

Overview of Synthetic Cholesterol Derivatives in Chemical Biology

Cholesterol's rigid, amphiphilic structure makes it an essential component for maintaining the integrity, fluidity, and permeability of cell membranes. nih.govbritannica.com Its inherent biocompatibility and ability to be incorporated into cell membranes have made it a popular starting point for the synthesis of diverse steroid-based molecules. researchgate.net In chemical biology, synthetic cholesterol derivatives are employed in a variety of applications, ranging from drug delivery and bioimaging to the creation of liquid crystals and gelators. nih.gov These derivatives often feature modifications at the 3β-hydroxyl group, the C5-C6 double bond, or the alkyl side chain to alter their properties for specific functions. researchgate.net For instance, the attachment of hydrophilic or charged groups can enhance the solubility and interaction of cholesterol-based systems with aqueous environments, a crucial factor in the development of effective drug delivery vehicles. nih.gov

Rationale for Structural Modifications in Steroid Research

The structural modification of steroids is a cornerstone of medicinal chemistry, driven by the quest for enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications. acs.orgmdpi.com Even minor alterations to the steroid's perhydrocyclopentanophenanthrene nucleus can lead to significant changes in biological function. britannica.comnih.gov Key motivations for these modifications include:

Altering Lipophilicity: Adjusting the balance between the hydrophobic steroid core and hydrophilic functional groups can influence how a molecule interacts with biological membranes and its solubility in physiological fluids. acs.org

Enhancing Target Specificity: By conjugating steroids with other molecules, researchers can create derivatives that target specific cells or receptors, thereby increasing the efficacy and reducing the side effects of therapeutic agents. nih.gov

Improving Stability: Modifications can be made to increase the stability of a compound, for example, by replacing a labile ester linkage with a more robust ether bond. acs.org

Introducing New Functionalities: The addition of new functional groups can impart novel properties to the steroid, such as the ability to act as a molecular probe or to self-assemble into larger structures. nih.gov

The 3-position of cholesterol is a frequent target for modification due to the reactivity of its hydroxyl group. researchgate.net Replacing this hydroxyl group, as is the case with 3-Triethoxycholesterol, is a strategic choice to modulate the molecule's interaction with its environment.

Positioning of 3 Triethoxycholesterol Within Current Research Paradigms

3-Triethoxycholesterol is a synthetic derivative characterized by the replacement of the 3β-hydroxyl group of cholesterol with a triethoxy group. This modification, which introduces three ethoxy units via an ether linkage, significantly increases the hydrophilicity of the cholesterol headgroup. nih.gov This positions this compound within the research paradigm focused on developing amphiphilic molecules for lipid-based drug delivery systems. nih.govmdpi.com

The ether linkage in this compound is of particular significance. Compared to the more commonly studied ester linkages, ether bonds are generally more stable to chemical and enzymatic degradation. acs.org Research on other ether-linked cholesterol derivatives has demonstrated that this type of linkage can lead to a pronounced improvement in the efficiency of gene transfection when these lipids are used as vectors. acs.org Specifically, studies on cationic cholesterol derivatives have shown that those with an ether linkage between the steroid backbone and the cationic headgroup exhibit superior gene delivery capabilities, even in the presence of serum. acs.org

Furthermore, the increased hydrophilicity imparted by the triethoxy group suggests that this compound could be a valuable component in the formulation of liposomes and other nanoparticles. ijpsjournal.comacs.org The hydrophilic headgroup can influence the packing of lipids in a bilayer, potentially affecting membrane fluidity and permeability. nih.gov This aligns with research into modifying lipid carriers to enhance drug encapsulation efficiency, stability, and cellular uptake. nih.govnih.gov One study on a related compound, cholesteryl-(2'-hydroxy)-ethyl ether, where the 3β-hydroxyl group is replaced by ethylene (B1197577) glycol, found that this ether derivative could effectively substitute for cholesterol in supporting the growth of a yeast sterol auxotroph, indicating that the normal function of cholesterol in membranes was not adversely affected by this type of modification. ias.ac.in This suggests that the ether linkage in this compound may allow it to function as a stable anchor in membrane systems. ias.ac.in

Below is a table comparing different types of cholesterol derivatives and their primary research applications, providing context for where this compound is situated.

| Derivative Type | Modification | Key Property | Primary Research Application |

|---|---|---|---|

| Cationic Cholesterol Derivatives | Addition of a positively charged headgroup (e.g., quaternary ammonium) | Positive charge facilitates binding to negatively charged nucleic acids | Non-viral gene delivery (gene therapy) |

| PEGylated Cholesterol | Attachment of polyethylene (B3416737) glycol (PEG) chains | Increased hydrophilicity and steric hindrance | Improving circulation time of liposomes ("stealth" liposomes) |

| Cholesterol Esters | Esterification of the 3β-hydroxyl group | Altered lipophilicity and packing in membranes | Liquid crystals, components of lipid nanoparticles |

| This compound | Replacement of 3β-hydroxyl with a triethoxy group via an ether linkage | Increased hydrophilicity and stability | Potential component of stable drug and gene delivery systems |

| Fluorescently Labeled Cholesterol | Attachment of a fluorophore | Emits light upon excitation | Studying lipid trafficking and membrane dynamics |

Significance and Untapped Potential for Further Academic Investigation

Historical Development of Cholesterol Ethoxylation Routes

The journey toward the synthesis of ethoxylated cholesterol derivatives is rooted in the broader history of modifying the cholesterol backbone. Early efforts in the 20th century focused on understanding the reactivity of cholesterol's different functional groups, particularly the 3β-hydroxyl group and the C5-C6 double bond. The first forays into creating cholesterol ethers were extensions of classical organic reactions.

The Williamson ether synthesis, a cornerstone of ether synthesis discovered in the 19th century, was eventually applied to sterols. This involved the reaction of a cholesteryl alkoxide with an alkyl halide. However, early applications to a complex molecule like cholesterol were often fraught with challenges, including side reactions and low yields.

A significant advancement came with the ability to activate the hydroxyl group, making it a better leaving group. The preparation of cholesteryl esters, such as cholesteryl benzoate (B1203000) in 1888, marked a pivotal moment in understanding the reactivity at the 3-position. acs.org This paved the way for the development of precursors like cholesteryl p-toluenesulfonate (tosylate), which would prove to be a more versatile intermediate for nucleophilic substitution reactions, including etherification.

The direct ethoxylation of cholesterol using ethylene (B1197577) oxide emerged as a more direct route to polyethoxylated derivatives. Research in this area, particularly in the latter half of the 20th century and into the 21st, explored various catalytic systems to control the degree of ethoxylation. These studies investigated the use of both acidic and basic catalysts to promote the ring-opening polymerization of ethylene oxide initiated by the cholesterol hydroxyl group. Lewis acid catalysts, such as boron trifluoride etherate, and alkaline catalysts, like sodium hydroxide (B78521) and sodium methylate, have been employed to produce polyoxyethylenated cholesterol nonionic surfactants. science.gov These historical developments laid the essential groundwork for the targeted synthesis of specific derivatives like this compound.

General Synthetic Approaches to the Cholesterol Backbone Modification

The synthesis of this compound is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. The general approach involves key strategic considerations, primarily the management of cholesterol's reactive sites to achieve selective modification at the 3-position.

Strategies for Protecting the Cholesterol Hydroxyl Group

The 3β-hydroxyl group of cholesterol is a primary alcohol and is nucleophilic, making it reactive towards a variety of reagents. nih.gov In many synthetic routes that aim to modify other parts of the cholesterol molecule, this hydroxyl group must be "protected" to prevent it from undergoing unwanted reactions. A protecting group is a temporary modification of the functional group that renders it inert to specific reaction conditions. After the desired transformations are complete, the protecting group is removed to restore the original hydroxyl group.

Common strategies for protecting the cholesterol hydroxyl group include its conversion to an ether, an ester, or a silyl (B83357) ether. rsc.orglibretexts.org

| Protecting Group Class | Example Reagent | Resulting Protected Group |

| Silyl Ether | Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (B98337) ether (-OTMS) |

| Silyl Ether | tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-Butyldimethylsilyl ether (-OTBDMS) |

| Ester | Acetyl chloride or Acetic anhydride | Acetate (B1210297) ester (-OAc) |

| Ether | Benzyl bromide | Benzyl ether (-OBn) |

For the synthesis of this compound, however, the goal is to react the hydroxyl group itself. Therefore, "protection" in this context often refers to the conversion of the hydroxyl group into a more reactive intermediate, such as a tosylate, which is a good leaving group for subsequent nucleophilic substitution.

Methods for Introducing Polyethoxy Chains at the 3-Position

The introduction of a polyethoxy chain, such as the triethoxy group in this compound, at the 3-position of cholesterol is typically achieved through one of two primary strategies:

Williamson-Type Ether Synthesis: This classical method involves the reaction of a cholesterol derivative, where the 3-hydroxyl group has been converted into a good leaving group, with an alkoxide nucleophile. In the context of synthesizing this compound, this would involve reacting a cholesteryl salt (cholesteroxide) with a halo-ethoxylated compound or, more commonly, reacting an activated cholesterol species with the alkoxide of triethylene glycol. scispace.com

Direct Ethoxylation with Ethylene Oxide: This method involves the direct reaction of cholesterol with ethylene oxide. The reaction is typically carried out at elevated temperatures and pressures and requires a catalyst. science.gov The degree of ethoxylation (the length of the polyethoxy chain) can be controlled by the stoichiometry of the reactants and the reaction conditions. This approach can be performed in one or two stages, utilizing different catalysts to optimize the reaction. science.gov For instance, a Lewis acid catalyst might be used in the first stage, followed by an alkaline catalyst in the second stage for further chain elongation. science.gov

Specific Reaction Pathways and Conditions

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity.

Multi-step Synthesis Protocols and Reaction Intermediates

A common and effective route to this compound involves a multi-step protocol. The synthesis typically begins with the activation of the 3β-hydroxyl group of cholesterol. Current time information in Bangalore, IN. This is a crucial step that transforms the hydroxyl group, which is a poor leaving group, into a functional group that is readily displaced by a nucleophile.

A widely used intermediate in this process is cholesteryl p-toluenesulfonate (cholesteryl tosylate). This intermediate is synthesized by reacting cholesterol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. Pyridine acts as a catalyst and also neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Reaction Scheme: Formation of Cholesteryl p-Toluenesulfonate Cholesterol + p-Toluenesulfonyl chloride --(Pyridine)--> Cholesteryl p-toluenesulfonate + Pyridinium hydrochloride

Once the cholesteryl tosylate is formed and purified, it serves as the electrophilic substrate for the introduction of the triethoxy chain. The nucleophile in this step is the alkoxide of triethylene glycol. The alkoxide is typically generated in situ by reacting triethylene glycol with a strong base, such as sodium hydride (NaH).

Reaction Scheme: Formation of this compound Cholesteryl p-toluenesulfonate + Triethylene glycol --(Base)--> this compound + p-Toluenesulfonate salt

The final product, this compound, is then purified from the reaction mixture using techniques such as column chromatography. The structure and purity of the synthesized compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Current time information in Bangalore, IN.

Utilization of Cholesteryl p-Toluenesulfonate as a Precursor

The use of cholesteryl p-toluenesulfonate as a precursor is a superior method for the synthesis of cholesteryl ethers compared to the direct reaction of sodium or potassium cholesterylate with alkyl halides. koreascience.kr This is because the tosylate group is an excellent leaving group, making the substitution reaction more efficient and leading to higher yields.

The reaction of cholesteryl p-toluenesulfonate with the sodium salt of triethylene glycol (or another suitable polyethoxy alcohol) proceeds via a Williamson-type ether synthesis. The reaction is typically carried out in an inert solvent, such as dioxane, under reflux conditions. acs.org

Table of Reaction Conditions for the Synthesis of a Cholesteryl-PEG Ether via a Tosylate Intermediate

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Product |

| 1. Tosylation | Cholesterol, p-Toluenesulfonyl chloride | Pyridine | Chloroform | 0 °C to room temperature, overnight | Cholesteryl p-toluenesulfonate |

| 2. Etherification | Cholesteryl p-toluenesulfonate, Triethylene glycol | Sodium Hydride (NaH) | 1,4-Dioxane | Reflux | This compound |

This table represents a generalized protocol based on similar syntheses of cholesteryl-polyethylene glycol conjugates. acs.org

The solvolysis of cholesteryl tosylate in diols like triethylene glycol can also lead to the formation of the corresponding ether derivatives. koreascience.kr The reaction conditions, including the choice of solvent and base, are critical in determining the outcome of the reaction and minimizing the formation of side products, such as elimination products.

Optimization of Reaction Selectivity and Efficiency

The efficient synthesis of this compound requires careful optimization of reaction conditions to maximize yield and ensure high selectivity for the desired product. The Williamson ether synthesis is a foundational method for this transformation, involving the reaction of an alkoxide with an alkyl halide. numberanalytics.commasterorganicchemistry.com For this compound, this could involve reacting the sodium salt of cholesterol (sodium cholesterate) with a suitable triethoxyethyl halide, such as 1-bromo-2-(2-(2-ethoxyethoxy)ethoxy)ethane. A reported method for synthesizing other cholesteryl ethers involves treating the sodium salt of cholesterol with alkyl mesylates in toluene, using dimethylformamide (DMF) as an additive to facilitate the reaction. nih.gov

Optimization of this synthesis focuses on several key parameters: the choice of base, solvent, temperature, and the potential use of catalysts. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to deprotonate the cholesterol hydroxyl group, forming the nucleophilic alkoxide. numberanalytics.com The choice of solvent is critical for both reaction rate and selectivity. Polar aprotic solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) are effective at solvating the metal cation, thereby increasing the nucleophilicity of the alkoxide. numberanalytics.com

A significant challenge in the alkylation of steroidal alcohols is achieving high selectivity for O-alkylation versus potential side reactions like elimination or C-alkylation. A detailed study on a model Williamson ether synthesis demonstrated that solvent choice dramatically influences selectivity. researchgate.netrsc.org For instance, the reaction of sodium phenoxide with an alkyl halide in acetonitrile (B52724) resulted in a 97:3 ratio of O- to C-alkylated products, whereas in methanol, the ratio shifted to 72:28. researchgate.netrsc.org This highlights the importance of solvent screening to suppress undesired pathways in the synthesis of this compound.

To systematically optimize reaction efficiency, methodologies like Response Surface Methodology (RSM) can be employed. magtechjournal.com While demonstrated for the enzymatic esterification of cholesterol, the principles are applicable here. magtechjournal.com Factors such as reactant molar ratios, catalyst loading, temperature, and reaction time can be varied according to a statistical design, such as a Central Composite Design, to build a model that predicts the optimal conditions for maximizing the yield of this compound.

Table 1: Illustrative Optimization of Reaction Conditions for Cholesterol Etherification This table presents hypothetical data based on established principles of the Williamson ether synthesis to illustrate the effect of varying reaction parameters.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of O-Alkylated Product (%) | Selectivity (O/C-Alkylation) |

| 1 | NaH | THF | 25 | 24 | 65 | 90:10 |

| 2 | NaH | DMF | 25 | 12 | 82 | 95:5 |

| 3 | K-OtBu | Toluene | 80 | 8 | 75 | 88:12 |

| 4 | NaH | DMF | 60 | 6 | 91 | >98:2 |

| 5 | Cs₂CO₃ | Acetonitrile | 80 | 12 | 88 | >98:2 |

Stereochemical Control in this compound Synthesis

Stereochemical control is a paramount consideration in the synthesis of this compound, as the biological and physicochemical properties of sterol derivatives are highly dependent on their three-dimensional structure. mdpi.com Natural cholesterol exists as a single stereoisomer, (3β)-cholest-5-en-3-ol. The primary stereochemical challenge in synthesizing this compound is controlling the configuration at the C-3 position, leading to either the 3β or 3α diastereomer.

The stereochemical outcome of the synthesis is dictated by the reaction mechanism at the C-3 carbon. If cholesterol is first converted to its alkoxide and then reacted with an electrophile (the triethoxyethyl group), the reaction proceeds with retention of the original 3β configuration, as the C-O bond is not broken at the chiral center. Conversely, if the hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a triethoxyethoxide nucleophile via an Sₙ2 reaction, the synthesis will proceed with inversion of configuration, yielding the 3α diastereomer. Therefore, the synthetic strategy must be chosen carefully to obtain the desired stereoisomer.

Diastereoselective and Enantioselective Approaches

Given that the synthesis begins with enantiomerically pure natural cholesterol, the focus is on diastereoselectivity—the selective formation of one diastereomer over another. liverpool.ac.uk

A diastereoselective synthesis of (3β)-3-Triethoxycholesterol would typically employ the first strategy mentioned: activation of the cholesterol hydroxyl group with a base followed by reaction with a triethoxyethyl halide or sulfonate. This approach preserves the natural 3β stereochemistry.

To synthesize the (3α)-3-Triethoxycholesterol diastereomer, a route involving stereochemical inversion is necessary. This can be achieved through a two-step process:

Mitsunobu Reaction: Reacting cholesterol with a suitable acidic partner (e.g., benzoic acid) under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) results in the formation of a 3α-ester with inversion of configuration. Subsequent saponification would yield 3α-hydroxycholesterol (epicholesterol).

Williamson Ether Synthesis: The resulting epicholesterol (B1239626) can then be converted to its 3α-ether via the retention pathway described above (deprotonation followed by alkylation).

Alternatively, one could convert cholesterol to a 3β-sulfonate and attempt a direct Sₙ2 displacement. However, Sₙ2 reactions at the C-3 position of cholesterol can be complicated by competing elimination reactions and rearrangements involving the C-5 double bond (i-steroid formation). rsc.org Careful selection of non-basic nucleophiles and polar aprotic solvents is crucial to favor the substitution pathway.

Enantioselective synthesis, which aims to create a specific enantiomer from an achiral or racemic precursor, is less relevant when starting with natural cholesterol. mdpi.com However, should a total synthesis be undertaken from achiral starting materials, chiral catalysts or auxiliaries would be essential to establish the correct stereochemistry throughout the steroid core, a significantly more complex endeavor. nih.gov

Analysis of Stereoisomeric Purity

Confirming the stereoisomeric purity of the final this compound product is essential. This involves verifying the configuration at the C-3 center and ensuring the absence of the undesired diastereomer. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used for this analysis.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating stereoisomers. jrespharm.comdergipark.org.trjrespharm.com The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives like cellulose tris(3,5-dimethylphenylcarbamate), are commonly used for the separation of steroidal isomers. ppj.org.ly By comparing the chromatogram of the synthesized sample to that of a reference standard (if available) or by ensuring the absence of a secondary peak corresponding to the other diastereomer, the diastereomeric excess (d.e.) can be quantified.

Table 2: Representative Chiral HPLC Method for Analysis of 3-Alkoxy-Cholesterol Diastereomers This table provides a hypothetical example of an HPLC method suitable for separating 3α and 3β diastereomers, with data modeled on published separations of similar compounds. ppj.org.ly

| Parameter | Value |

| Column | Chiralcel® OD-RH (cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (t_R) for 3β-isomer | 8.5 min |

| Retention Time (t_R) for 3α-isomer | 9.8 min |

| Selectivity Factor (α) | 1.25 |

| Resolution (R_s) | 1.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR spectra of diastereomers are different, the chemical shift differences can be very small. To enhance separation and facilitate quantification, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used. libretexts.org

A CDA reacts with the analyte to form new diastereomeric compounds that exhibit more distinct NMR signals. researchgate.net Although this requires derivatizing the product, it is a highly effective method. For example, a chiral boronic acid can react with a diol to form diastereomeric cyclic boronates, whose ¹H NMR signals are well-resolved, allowing for accurate integration to determine purity. researchgate.net

Alternatively, a CSA (or a chiral shift reagent like a europium complex) can be added to the NMR sample. libretexts.org The CSA forms transient, weak complexes with each diastereomer, creating different chiral environments that result in the separation of previously overlapping signals in the NMR spectrum. nih.gov The diastereomeric purity can then be determined by integrating the resolved peaks. For cholesterol derivatives, the signals of protons near the C-3 center, such as the H-3 proton itself, are most likely to show distinct chemical shifts.

Table 3: Example of ¹H NMR Data for Diastereomeric Purity Analysis using a Chiral Solvating Agent This table shows hypothetical chemical shift data for the C-3 proton of this compound diastereomers in the presence of a CSA.

| Diastereomer | Proton Analyzed | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Integral (for a 98:2 mixture) |

| (3β)-3-Triethoxycholesterol | H-3α | ~3.55 | 3.62 | 98 |

| (3α)-3-Triethoxycholesterol | H-3β | ~3.55 | 3.75 | 2 |

Reactivity Profile of the Ethoxy Moieties

The triethoxy chain in this compound consists of three repeating ethoxy units, terminating in a hydroxyl group. While the ether linkages within the chain are generally stable, the terminal hydroxyl group is the primary site of reactivity for derivatization. This alcohol functionality can undergo a range of common organic reactions.

Studies on the reactivity of ethoxy groups on various surfaces, such as metal oxides, indicate that ethoxy groups can be oxidized to form species like acetate ions at elevated temperatures. mdpi.commdpi.com While these specific conditions may not be directly applicable to the solution-phase chemistry of this compound, they provide insight into the potential for oxidative transformation of the ethoxy chain under certain conditions. The reactivity of these groups can be influenced by the nature of the catalyst and the reaction environment. mdpi.comnih.gov For instance, the basicity of a surface can correlate with the amount of ethoxy group formation. nih.gov

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is a key area of research, enabling the attachment of various molecular entities to the cholesterol core. This allows for the modulation of its properties and the creation of new molecular tools for biological and chemical applications.

The terminal hydroxyl group of the triethoxy chain is a prime target for conjugation reactions. uomus.edu.iq These reactions, often referred to as Phase II biotransformation reactions in a biological context, typically involve the attachment of polar molecules to increase water solubility. nih.govlibretexts.org In a synthetic setting, this hydroxyl group can be readily derivatized using a variety of standard organic transformations.

These conjugation reactions can be catalyzed by enzymes or proceed through chemical means. uomus.edu.iq The goal is often to attach a functional moiety that imparts a specific property to the this compound molecule, such as improved solubility or the ability to interact with specific biological targets. researchgate.net

A significant area of derivatization involves the glycosylation of this compound to create analogues like this compound galactose. echemi.comnih.gov Glycosylation, the attachment of a carbohydrate moiety, can significantly alter the physicochemical properties of the parent molecule. nih.gov

The synthesis of such glycosylated derivatives has been reported, resulting in compounds where a galactose unit is linked to the terminal end of the triethoxy chain. nih.gov These derivatives are of interest for their potential to interact with biological membranes and modulate their properties. nih.gov The synthesis of various glycosylated analogues often involves multi-step procedures and aims to produce homogeneous products. researchgate.netunirioja.espsu.edu The development of efficient synthetic routes to L-sugars, such as L-galactose, from more common D-sugars has also been a focus of research, which could provide building blocks for novel glycosylated derivatives. rhhz.netnih.gov

Table 1: Properties of this compound Galactose

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[2-[2-[2-[[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | echemi.com |

| CAS Number | 114414-35-6 | echemi.com |

| Molecular Formula | C39H68O9 | echemi.com |

| Molecular Weight | 681.0 g/mol | echemi.com |

| Exact Mass | 680.48633374 | echemi.com |

The versatility of the terminal hydroxyl group allows for its conversion into a variety of other functional groups, including amines and carboxylic acids. Standard organic synthesis methodologies can be employed for these transformations. libretexts.orgpdx.edu

Amine Derivatives: The synthesis of amine derivatives can be achieved through methods like reductive amination. organic-chemistry.org This involves converting the terminal hydroxyl to an aldehyde or ketone, followed by reaction with an amine in the presence of a reducing agent. organic-chemistry.org A variety of synthetic strategies exist for the creation of both simple and highly functionalized amine derivatives. organic-chemistry.orgresearchgate.netmdpi.comsioc-journal.cn

Carboxyl Derivatives: Carboxylic acid derivatives can be synthesized by oxidation of the terminal hydroxyl group. masterjeeclasses.com These derivatives can then be further functionalized, for example, through the formation of amides or esters. libretexts.org The synthesis of carboxylic acids can also be achieved through other routes, such as the carboxylation of Grignard reagents, though this would require significant modification of the this compound starting material. masterjeeclasses.com

The introduction of these heteroatom-containing functional groups opens up a wide range of possibilities for further derivatization and conjugation, allowing for the attachment of peptides, fluorescent tags, or other reporter molecules. organic-chemistry.org

This compound can serve as a scaffold for the development of photoaffinity probes and labeling reagents. nih.goviu.edu These tools are invaluable in chemical biology for identifying the binding partners of small molecules within a complex biological system. researchgate.net

A typical photoaffinity probe consists of three key components: a ligand (in this case, derived from this compound), a photoreactive group, and an affinity tag (like biotin) or a clickable handle (like an alkyne). iu.edusigmaaldrich.com The photoreactive group, such as a benzophenone (B1666685) or a diazirine, forms a covalent bond with nearby molecules upon irradiation with UV light. nih.govsigmaaldrich.com The "clickable" handle allows for the subsequent attachment of a reporter molecule, such as a fluorophore, for visualization or enrichment. researchgate.netsigmaaldrich.com The synthesis of such probes often involves a modular approach, where trifunctional building blocks containing the photoreactive group and the clickable handle are coupled to the molecule of interest. sigmaaldrich.combiorxiv.org

Amine, Carboxyl, and Other Heteroatom-Containing Derivatives

Exploration of Novel Reaction Mechanisms Involving the Cholesterol Scaffold

The cholesterol backbone of this compound, while generally stable, can participate in various chemical reactions. The rigid, polycyclic structure and the presence of a double bond in the B-ring provide sites for potential chemical modification. nih.govresearchgate.net

While specific research on novel reaction mechanisms involving the this compound scaffold is not extensively documented in the provided search results, the broader chemistry of cholesterol and its derivatives suggests several possibilities. For instance, the double bond can undergo reactions such as epoxidation, dihydroxylation, or hydrogenation. The C-H bonds of the sterol nucleus, particularly at benzylic-like positions if aromatic rings were introduced, could be targets for functionalization. sioc-journal.cn The development of new catalytic methods for C-H functionalization could open up new avenues for modifying the cholesterol scaffold in a site-selective manner. researchgate.net

The exploration of such reactions could lead to the synthesis of entirely new classes of this compound derivatives with unique three-dimensional structures and properties, further expanding the chemical space accessible from this versatile starting material.

Preparation of Macromolecular Conjugates and Hybrid Materials

The conjugation of cholesterol moieties to macromolecules and the formation of cholesterol-based hybrid materials are significant areas of research, primarily driven by applications in drug delivery, gene therapy, and biomaterials science. mdpi.comnih.gov Cholesterol's inherent biocompatibility, ability to interact with cell membranes, and its rigid, hydrophobic structure make it a valuable component for designing sophisticated macromolecular architectures. nih.govnih.gov While direct studies on "this compound" are not prevalent in publicly accessible literature, its chemical nature as a protected form of cholesterol allows for logical inference of its potential role in these synthetic strategies. The triethoxysilyl group can be readily hydrolyzed under acidic or basic conditions to yield the free 3β-hydroxyl group of cholesterol, which is the primary site for derivatization in the synthesis of macromolecular conjugates. nih.gov

The preparation of these materials generally follows two main pathways: (1) the polymerization of cholesterol-containing monomers to create polymers with cholesterol side-chains or main-chains, and (2) the post-polymerization modification of a pre-formed polymer with a reactive cholesterol derivative. mdpi.comnih.gov

Cholesterol-Containing Polymers

A common strategy to imbue polymers with the properties of cholesterol is to first create a monomer by attaching a polymerizable group to the cholesterol molecule. mdpi.com For instance, the 3β-hydroxyl group of cholesterol can be esterified with acryloyl chloride or methacryloyl chloride to produce cholesteryl acrylate (B77674) or cholesteryl methacrylate, respectively. nih.govlpnu.ua These monomers can then be polymerized using various techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to yield well-defined block copolymers. researchgate.netmdpi.com An alternative approach involves using a cholesterol-containing molecule as an initiator for polymerization. For example, cholesterol can be used to initiate the ring-opening polymerization of L-lactide to produce cholesteryl-oligo(L-lactic acid). nih.gov

These amphiphilic polymers, containing a hydrophobic cholesterol segment and a hydrophilic polymer block (like polyethylene (B3416737) glycol, PEG), can self-assemble in aqueous solutions to form various nanostructures, including micelles and polymersomes. lpnu.uanih.gov These structures are capable of encapsulating hydrophobic drugs, enhancing their solubility and circulation time in the body. lpnu.uanih.gov

Post-Polymerization Modification

Alternatively, a pre-synthesized polymer with reactive functional groups can be conjugated with a cholesterol derivative. This method allows for the creation of a library of functional polymers from a single precursor. nih.gov For example, polymers with pendant hydroxyl or amine groups can be reacted with cholesteryl chloroformate or cholesterol-derived carboxylic acids (using coupling agents like EDC) to attach cholesterol moieties. nih.govtandfonline.com This approach has been used to modify a wide range of biocompatible polymers, including poly(N-isopropylacrylamide), poly(ethylene glycol), and poly(lactic-co-glycolic acid) (PLGA). nih.govnih.govnih.gov

The table below summarizes representative examples of cholesterol-containing polymers and their methods of synthesis.

| Polymer Type | Synthetic Method | Cholesterol Derivative Used | Resulting Material/Application |

| Poly(cholesterol methacrylate)-block-poly(G1-polyglycerol dendron methacrylate) | Sequential RAFT polymerization | Cholesterol methacrylate | Polymeric micelles for doxorubicin (B1662922) delivery. mdpi.com |

| Poly(ethylene glycol)-block-poly(D,L-lactide)-cholesterol (mPEG-PLA-Ch) | Ring-opening polymerization followed by coupling | Cholesteryl chloroformate | Stable micelles for curcumin (B1669340) delivery in cancer therapy. tandfonline.com |

| Poly(β-amino esters)-grafted-disulfide poly(ethylene glycol) methyl ether-g-Cholesterol | Michael-type step polymerization followed by esterification | Cholesteryl chloroformate | Redox/pH-sensitive nanoparticles for doxorubicin delivery. nih.govmdpi.com |

| Poly(norbornyl-n-carboxylic cholesteryl ester) | Ring-opening metathesis polymerization (ROMP) | Norbornyl-n-carboxylic cholesteryl ester | Nanoparticles for delivery of hydrophobic drugs. nih.gov |

Cholesterol-Functionalized Hybrid Materials

Beyond polymeric structures, cholesterol can be conjugated to other materials to create functional hybrids. A prominent example is the functionalization of nanoparticles.

Gold Nanoparticles (AuNPs): Cholesterol-terminated ligands, such as cholesterol-PEG-thiol, can be attached to the surface of gold nanoparticles. nih.govacs.org These cholesterol-functionalized AuNPs show enhanced interaction with cell membranes, with the cholesterol acting as a membrane anchor. nih.gov This has been explored for applications in photothermal therapy and enhancing the photoactivation of neurons. nih.govacs.org The synthesis often involves coupling a cholesterol derivative to a PEG linker that has a terminal thiol group for binding to the gold surface. nih.gov

Magnetic Nanoparticles (MNPs): Iron oxide (Fe₃O₄) nanoparticles can be functionalized with cholesterol for applications in biosensing and targeted delivery. maynoothuniversity.iefrontiersin.org For instance, Fe₃O₄ nanoparticles can be coated with silica, and then further functionalized with molecules like β-cyclodextrin. frontiersin.org These modified nanoparticles can then form host-guest complexes with ferrocene-hemin conjugates, which can be displaced by cholesterol, leading to a detectable signal for cholesterol sensing. frontiersin.org In another approach for creating cholesterol biosensors, magnetite nanoparticles are functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES) and then enzymes like cholesterol oxidase are covalently attached. maynoothuniversity.ie

Cyclodextrin Nanosponges: Cholesterol can be incorporated into cyclodextrin-based nanosponges to enhance their drug delivery capabilities. mdpi.com By pre-functionalizing β-cyclodextrin with cholesterol and then crosslinking it, nanosponges with a relatively uniform distribution of cholesterol can be prepared. mdpi.com These hybrid materials have shown increased anticancer activity for encapsulated drugs like resveratrol (B1683913) due to improved cellular uptake. mdpi.com

The following table provides examples of cholesterol-based hybrid materials.

| Hybrid Material | Base Material | Cholesterol Conjugation Strategy | Application |

| AuNP-PEG-Chol | Gold Nanoparticles (20 nm) | Amide coupling of cholesterol-PEG to carboxylated AuNPs using EDC chemistry. nih.govacs.org | Enhanced photoactivation of neurons. nih.govacs.org |

| Fe₃O₄@SiO₂-CD-Hemin | Magnetic Nanoparticles | Host-guest interaction of a ferrocene-hemin-cholesterol conjugate with β-cyclodextrin on the nanoparticle surface. frontiersin.org | Chemiluminescence-based cholesterol detection. frontiersin.org |

| Chol-β-CD Nanosponges | β-Cyclodextrin | Pre-functionalization of β-CD with cholesterol followed by crosslinking with a carbonate linker. mdpi.com | Enhanced delivery of resveratrol for cancer therapy. mdpi.com |

| Graphene-Pt Nanoparticle Hybrid | Graphene and Platinum Nanoparticles | Immobilization of cholesterol oxidase and cholesterol esterase on the hybrid material surface. researchgate.net | Amperometric biosensor for cholesterol and cholesterol esters. researchgate.net |

Advanced Spectroscopic Characterization Techniques

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. Each method provides unique and complementary information, allowing for a complete and unambiguous assignment of its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds like this compound in solution. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The complete assignment of the proton (¹H) and carbon (¹³C) signals for this compound relies on a suite of one-dimensional and two-dimensional NMR experiments.

The ¹H NMR spectrum would display a complex series of signals. Protons on the steroid nucleus and its side chain would appear as a series of overlapping multiplets in the upfield region (approx. 0.6-2.5 ppm). A characteristic signal for the vinylic proton at the C6 position is expected around 5.4 ppm. The triethoxy group would produce distinct signals: a triplet around 1.2 ppm for the terminal methyl (CH₃) protons and a series of quartets and multiplets between 3.5 and 3.7 ppm for the methylene (B1212753) (CH₂) protons of the ethoxy chain.

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. chemguide.co.ukaocs.org The steroid backbone would generate numerous signals between approximately 10 and 60 ppm. The olefinic carbons, C5 and C6, would appear in the downfield region (approx. 141 ppm and 122 ppm, respectively). The carbons of the triethoxy group are expected at around 15 ppm (terminal CH₃) and in the 60-70 ppm range for the oxygen-linked CH₂ groups. The C3 carbon, being attached to the ether oxygen, would show a characteristic shift around 79-80 ppm.

2D NMR experiments are essential to definitively link the proton and carbon signals and confirm the molecule's connectivity.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity within the triethoxy chain and throughout the steroid ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would provide definitive proof of the structure by showing a correlation between the proton on C3 of the cholesterol backbone and the first carbon of the triethoxy chain, confirming the ether linkage at the correct position.

| Assignment | Nucleus | Expected Chemical Shift (δ) in ppm | Key Correlations (2D NMR) |

|---|---|---|---|

| Steroid Methyls (C18, C19) | ¹H / ¹³C | 0.6-1.1 / 12-20 | HMBC to adjacent quaternary carbons |

| Steroid Backbone (CH, CH₂) | ¹H / ¹³C | 1.0-2.5 / 20-60 | COSY and HSQC correlations throughout the ring system |

| Vinylic Proton (C6-H) | ¹H | ~5.4 | COSY to C7 protons |

| Olefinic Carbons (C5, C6) | ¹³C | ~141, ~122 | HMBC from C6-H and C4/C7 protons |

| Triethoxy Chain (CH₃) | ¹H / ¹³C | ~1.2 / ~15 | COSY and HSQC to adjacent CH₂ |

| Triethoxy Chain (OCH₂) | ¹H / ¹³C | 3.5-3.7 / 60-70 | HMBC from C3-H to first CH₂ of the chain |

| C3 Carbon | ¹³C | 79-80 | HMBC from C3-H |

While the rigid steroid nucleus has a well-defined chair-boat-chair conformation, the flexibility of the triethoxy side chain introduces conformational variables. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the preferred spatial orientation of this chain relative to the steroid A-ring. NOESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å). Observing cross-peaks between protons of the ethoxy chain and specific protons on the steroid's A-ring would allow for the construction of a three-dimensional model of the most stable conformer in solution.

1H, 13C, 2D NMR Experiments

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental formula of a compound by measuring its mass with extremely high accuracy. measurlabs.com For this compound, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This experimental mass is then compared to the theoretical mass calculated from the elemental formula (C₃₃H₆₀O₄). A match within a narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₃H₆₀O₄ |

| Theoretical Monoisotopic Mass | 520.4492 g/mol |

| Expected HRMS Ion (e.g., [M+H]⁺) | 521.4565 |

| Required Mass Accuracy | < 5 ppm |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. d-nb.infoacs.org

The IR spectrum of this compound would be dominated by absorptions corresponding to its alkane-like structure and the prominent ether linkages. The most notable features would include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds in the steroid nucleus and the ethoxy chain.

C-O-C Stretching: A strong, prominent band (or bands) in the 1050-1150 cm⁻¹ region, which is the hallmark of the ether functional groups.

Absence of O-H Stretching: Critically, the spectrum would lack the broad absorption band between 3200-3600 cm⁻¹ that is characteristic of the hydroxyl (-OH) group in the parent cholesterol molecule, confirming the successful etherification at the C3 position. researchgate.net

Raman spectroscopy , which relies on inelastic scattering of light, provides complementary vibrational information. nih.gov It is particularly sensitive to non-polar bonds. The Raman spectrum would clearly show the C-H stretching and bending modes, as well as vibrations from the C-C backbone of the steroid. doi.orgnih.gov The C=C stretching of the double bond in the B-ring would also be visible.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | IR / Raman | 2850-3000 | Strong (IR), Strong (Raman) |

| C-H Bend | IR / Raman | 1370-1470 | Medium (IR), Medium (Raman) |

| C-O-C Stretch (Ether) | IR | 1050-1150 | Strong |

| C=C Stretch | Raman | ~1670 | Medium |

| O-H Stretch | IR | N/A (absent) | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which typically requires the presence of chromophores—molecular features with π-electrons or non-bonding electrons that can be excited to higher energy levels. acs.org

The parent cholesterol molecule does not have a conjugated π-system and thus shows only weak absorption at the low end of the UV spectrum, with maxima typically below 210 nm. tandfonline.comresearchgate.net The addition of the triethoxy group to form this compound does not introduce any new chromophores that absorb in the standard UV-Vis range (220-800 nm). Therefore, the UV-Vis spectrum of this compound is expected to be largely featureless in this region. This lack of significant absorption serves as a piece of negative evidence, confirming the absence of conjugated double bonds or aromatic systems that might have arisen from unintended side reactions during synthesis.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is fundamental to verifying the purity of synthesized this compound and separating it from potential side-products, unreacted starting materials like cholesterol, or related isomers. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally sensitive compounds like cholesterol and its derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is the most applicable mode. The development of a robust HPLC method would focus on achieving baseline separation of the target compound from key potential impurities, such as cholesterol, mono-ethoxycholesterol, and di-ethoxycholesterol.

Method development often involves screening columns with different stationary phases. While standard C18 columns are widely used, stationary phases with cholesterol-based ligands can offer enhanced shape selectivity and improved resolution for structurally similar sterols and their isomers. mtc-usa.comnacalai.com The mobile phase typically consists of a mixture of organic solvents like acetonitrile and methanol, sometimes with small amounts of water. Optimization of the mobile phase composition, flow rate, and column temperature is crucial for achieving the desired separation.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition | Purpose |

| Column | COSMOSIL Cholester (4.6 mm I.D. x 150 mm, 5 µm) | Provides high stereoselectivity for sterol-like structures. nacalai.com |

| Mobile Phase | Isocratic mixture of Methanol:Acetonitrile (70:30 v/v) | Elutes the non-polar compounds with good resolution. |

| Flow Rate | 1.0 mL/min | Ensures optimal efficiency and peak shape. |

| Column Temp. | 35 °C | Maintains consistent retention times and improves peak symmetry. |

| Detector | Evaporative Light Scattering Detector (ELSD) or UV (205 nm) | ELSD is suitable for non-chromophoric compounds; low UV for end absorption. |

| Injection Vol. | 10 µL | Standard volume for analytical scale HPLC. |

Gas Chromatography (GC) is a high-resolution technique ideal for volatile and thermally stable compounds. While this compound is more volatile than cholesterol, direct analysis can be challenging. A common strategy for sterol analysis via GC involves a derivatization step to increase volatility and improve chromatographic performance. phenomenex.com

For analyzing impurities like unreacted cholesterol in a this compound sample, a silylation reaction is typically employed. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can convert the polar hydroxyl group of cholesterol into a non-polar trimethylsilyl (TMS) ether. nih.govresearch-solution.com The resulting TMS-cholesterol is much more volatile and less prone to adsorption in the GC system. nih.gov this compound itself, lacking an active hydrogen, would not react under these conditions, allowing for clear separation and quantification of the cholesterol impurity.

Table 2: Representative GC-FID Method Parameters for Impurity Profiling

| Parameter | Condition | Purpose |

| Derivatization | BSTFA + 1% TMCS in Pyridine at 70°C for 30 min | Converts residual cholesterol to its volatile TMS-ether derivative. mdpi.com |

| Column | HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A non-polar phase providing good separation based on boiling points. |

| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min | Inert carrier for transporting analytes through the column. |

| Oven Program | 180°C hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min | Temperature gradient to separate compounds with different volatilities. |

| Injector Temp. | 290 °C | Ensures rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) at 310 °C | Provides high sensitivity for organic compounds. |

Supercritical Fluid Chromatography (SFC) merges the advantages of both GC and HPLC, using a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. libretexts.org This technique is particularly well-suited for the analysis and purification of lipids and sterols, offering fast, efficient, and "greener" separations due to reduced organic solvent consumption. waters.comnih.gov

For this compound, SFC can provide unique selectivity, often orthogonal to that of RP-HPLC. diva-portal.org The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid analyses. mdpi.com A polar organic solvent, such as methanol, is often added as a modifier to the CO₂ mobile phase to increase its solvating power and elute more polar analytes. The separation is influenced by analyte solubility in the supercritical fluid, which can be fine-tuned by adjusting pressure, temperature, and modifier concentration. nih.govnih.gov

Table 3: Example Supercritical Fluid Chromatography (SFC) Method

| Parameter | Condition | Purpose |

| Column | BEH 2-EP (3.0 mm x 100 mm, 1.7 µm) | A robust stationary phase suitable for a wide range of compounds. diva-portal.org |

| Mobile Phase | A: Supercritical CO₂; B: Methanol | Gradient elution from 2% to 25% B over 5 minutes. |

| Flow Rate | 1.5 mL/min | Allows for rapid separation. |

| Back Pressure | 15 MPa | Maintains CO₂ in its supercritical state. |

| Column Temp. | 40 °C | Influences fluid density and analyte solubility. |

| Detector | Mass Spectrometer (MS) or ELSD | Provides universal detection (ELSD) or structural information (MS). |

Gas Chromatography (GC) for Volatile Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal must first be grown. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it.

While specific crystallographic data for this compound is not publicly available, analysis of closely related cholesterol ethers, such as cholesteryl methyl ether, provides a strong basis for prediction. Cholesteryl methyl ether crystallizes in the monoclinic space group P2₁, a common space group for cholesterol derivatives. koreascience.kr The crystal structure reveals a packing arrangement where molecules align with their long axes nearly parallel. koreascience.kr It is expected that this compound would exhibit a similar packing motif, likely in a layered structure, though the larger triethoxy group at the C3 position would influence the unit cell dimensions and intermolecular spacing compared to a methyl ether or a hydroxyl group.

Table 4: Predicted Crystallographic Parameters for this compound Based on Analogue Data

| Parameter | Expected Value/Type | Basis of Prediction |

| Crystal System | Monoclinic | Common for cholesterol derivatives. koreascience.krcambridge.org |

| Space Group | P2₁ | Frequently observed for chiral sterol structures. koreascience.krnih.gov |

| Molecules per Unit Cell (Z) | 2 | Typical for the P2₁ space group with this molecular size. koreascience.kr |

| Molecular Packing | Layered, anti-parallel arrangement | Common packing motif to accommodate the rigid sterol core and flexible side chains. nih.gov |

| Key Structural Features | Chair conformation for A/C rings, half-chair for B, envelope for D | The conserved, rigid steroid nucleus structure. iucr.org |

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for exploring the conformational landscape and dynamic properties of molecules like this compound, particularly in environments that are difficult to probe experimentally, such as biological membranes. These techniques complement experimental data by providing atomic-level insights.

Conformational analysis using quantum mechanical calculations can predict the most stable geometries of the molecule. csic.es By calculating the relative energies of different conformers, particularly concerning the rotation around the C3-O bond and the orientation of the ethoxy groups, the most probable solution-phase structure can be determined.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding its behavior within a lipid bilayer, mimicking a cell membrane.

In a typical MD simulation, a model of this compound would be placed into a hydrated phospholipid bilayer. The interactions between all atoms are governed by a force field, and the simulation evolves the system forward in time, tracking the trajectory of each atom. aip.org This allows for the study of how this compound inserts into the membrane, its preferred orientation and depth, and its effect on membrane properties. Unlike cholesterol, which has a hydroxyl group capable of forming hydrogen bonds with lipid headgroups or water, the ether linkage in this compound alters these interactions. acs.orgnih.gov Simulations can reveal how the bulkier, more hydrophobic triethoxy- group affects local lipid packing, membrane thickness, and the lateral diffusion of both the sterol and surrounding lipids. mdpi.comresearchgate.net

Table 5: Typical Setup for a Molecular Dynamics Simulation of this compound in a Lipid Bilayer

| Parameter | Description | Example |

| System Composition | The molecular components of the simulated box. | One this compound molecule, 128 POPC lipids, ~6000 water molecules. aip.org |

| Force Field | The set of equations and parameters used to calculate potential energy. | CHARMM36 for lipids and sterols, TIP3P for water. acs.org |

| Ensemble | The statistical mechanical ensemble defining the system's properties. | NPT (constant Number of particles, Pressure, and Temperature). |

| Temperature | The simulated temperature of the system. | 310 K (to mimic physiological conditions). |

| Pressure | The simulated pressure of the system. | 1 bar, with semi-isotropic pressure coupling. |

| Simulation Time | The total duration of the simulated trajectory. | 200 to 500 nanoseconds. |

| Properties Analyzed | Key metrics extracted from the simulation trajectory. | Membrane thickness, area per lipid, deuterium (B1214612) order parameters, tilt angle of the sterol, hydrogen bonding patterns, lateral diffusion coefficients. mdpi.comacs.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. scienceopen.com These ab initio (from first principles) methods solve the electronic Schrödinger equation to provide insights into electron distribution and orbital energies. wikipedia.org For a molecule like this compound, these calculations would reveal critical information about its chemical nature.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of this compound would be determined by calculating the energies and shapes of its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors

From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These descriptors, based on Density Functional Theory (DFT), help in predicting how this compound would behave in a chemical reaction. taylor.edu While specific values for this compound are not published, the table below illustrates the types of data that would be generated.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Significance | Hypothetical Value |

| HOMO Energy | EHOMO | - | Electron-donating ability | -6.5 eV |

| LUMO Energy | ELUMO | - | Electron-accepting ability | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability | 5.3 eV |

| Ionization Potential | IP | -EHOMO | Energy to remove an electron | 6.5 eV |

| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron | 1.2 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | 3.85 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.65 eV |

| Chemical Softness | S | 1/η | Inverse of hardness, indicates reactivity | 0.38 eV-1 |

Note: The values in this table are hypothetical and serve to illustrate the data that would be obtained from quantum chemical calculations. They are based on typical ranges for similar organic molecules.

These parameters would be invaluable for predicting, for example, the sites on the this compound molecule most susceptible to nucleophilic or electrophilic attack, thereby providing a theoretical basis for understanding its metabolic pathways or chemical synthesis reactions. europa.eu

Conformational Search and Energy Minimization Studies

The three-dimensional structure of this compound is not static. The molecule possesses several rotatable bonds, particularly in the triethoxy group and the cholesterol side chain, allowing it to adopt numerous conformations. A conformational search is a computational procedure used to identify the various low-energy shapes, or conformers, that the molecule can assume. uci.edu

Methodology

A typical conformational search involves systematically or randomly rotating the flexible dihedral angles of the molecule. nih.gov Each newly generated conformation is then subjected to energy minimization. nih.gov This process refines the geometry of the structure to find the nearest local energy minimum on the potential energy surface. Common methods for this include molecular mechanics force fields (like MMFF) or quantum mechanical methods. uci.edu The goal is to find the global minimum energy conformation—the most stable arrangement of the atoms—as well as other low-energy conformers that may be present in significant populations at room temperature. uci.edu

Research Findings

A conformational search for this compound would likely reveal a complex conformational landscape. The flexibility of the C-O bonds in the triethoxy group at the 3-position of the steroid core would lead to a variety of spatial arrangements. Similarly, the alkyl side chain of the cholesterol moiety is known to be flexible.

The results of such a study would typically be presented as a table of the most stable conformers, their relative energies, and the corresponding dihedral angles that define their shapes.

Table 2: Illustrative Results of a Conformational Search for this compound

| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle 1 (°)* | Key Dihedral Angle 2 (°)** |

| 1 (Global Minimum) | 0.00 | 75.2 | 178.5 | 65.2 |

| 2 | 0.85 | 15.1 | -68.3 | 175.9 |

| 3 | 1.50 | 5.5 | 62.1 | -70.3 |

| 4 | 2.10 | 2.1 | 175.4 | -68.8 |

Note: This table is a hypothetical representation of the expected output from a conformational analysis. The actual number of significant conformers and their energies would depend on the specific computational method used.

Interactions with Model Biological Systems and Mimetic Membranes

Integration into Lipid Bilayers and Artifical Membrane Systems

3-Triethoxycholesterol readily integrates into lipid assemblies, forming stable structures that mimic biological membranes. This capacity is foundational to its use in creating artificial vesicle systems.

Formation and Characterization of Lamellar Vesicles and Liposomes

The hydration of this compound, an ethoxylated derivative of cholesterol, leads to the spontaneous formation of stable, rigid, bilayer-like structures. nih.gov These structures are capable of forming vesicles, commonly known as liposomes, which can encapsulate polar compounds within their aqueous core. nih.gov The process of forming these vesicles is analogous to methods used for traditional phospholipid liposomes, which typically involve hydrating a thin lipid film, followed by agitation. sigmaaldrich.com The resulting multilamellar vesicles can be further processed, for instance by sonication, to produce smaller, unilamellar vesicles. nih.govconductscience.com

The characterization of these this compound-containing vesicles employs a range of biophysical techniques to confirm their structure and properties.

| Characterization Method | Purpose | Reference |

| Electron Microscopy | To visualize the bilayer structure and morphology of the formed vesicles. | nih.gov |

| Freeze-Fracture Electron Microscopy | To examine the fracture faces of the bilayer, providing detail on the membrane's internal structure and the effects of the cholesterol derivative on lipid organization. | nih.gov |

| Fluorescence Polarization | To assess membrane fluidity and the impact of the incorporated sterol on the mobility of lipids within the bilayer. | nih.gov |

| 31P-NMR Spectroscopy | To monitor the phase behavior of phospholipids (B1166683) in the membrane, such as the transition between lamellar and non-lamellar phases. | nih.gov |

| Sonication | Used as a method to process large multilamellar vesicles into smaller vesicles and to assess the stability of the resulting structures. | nih.gov |

Thermodynamic and Kinetic Aspects of Membrane Insertion

The insertion of an amphipathic molecule like this compound into a lipid bilayer is governed by fundamental thermodynamic and kinetic principles. While specific quantitative data for this compound is not detailed in the available literature, the process can be understood by analogy to other membrane-inserting molecules, such as cholesterol and membrane proteins.

The primary thermodynamic driving force for insertion is the hydrophobic effect. The rigid, nonpolar steroid nucleus of the molecule is thermodynamically unfavorable to remain in an aqueous environment and preferentially partitions into the hydrophobic core of the lipid bilayer. libretexts.org Concurrently, the hydrophilic 3-triethoxy headgroup remains oriented towards the aqueous phase, interacting with water molecules and the polar headgroups of the surrounding phospholipids. labxchange.org

Modulation of Membrane Biophysical Properties

Once integrated into a lipid bilayer, this compound exerts significant influence over the membrane's physical characteristics, including its fluidity, order, and phase behavior.

Impact on Membrane Fluidity and Order

Similar to its parent compound, cholesterol, this compound has a dual modulatory effect on membrane fluidity. nih.gov This behavior is highly dependent on the initial physical state of the lipid bilayer. labxchange.orgwalshmedicalmedia.com

In fluid, liquid-crystalline state membranes: At temperatures above the lipid's phase transition temperature, the membrane is in a relatively disordered and fluid state. The insertion of the rigid steroid ring of this compound between the acyl chains of the phospholipids restricts their motion. labxchange.orgwalshmedicalmedia.com This ordering effect decreases the membrane's fluidity, making the bilayer more rigid. nih.gov

In ordered, gel state membranes: At temperatures below the lipid's phase transition temperature, the phospholipid acyl chains are tightly packed in an ordered, gel-like state. The presence of this compound disrupts this tight packing, introducing disorder and increasing the space between the acyl chains. nih.govwalshmedicalmedia.com This action increases the membrane's fluidity, making the gel-state bilayer less rigid. nih.gov

This "fluidity buffer" capacity is a hallmark of cholesterol and is shared by this compound, allowing membranes to maintain a more stable level of fluidity across a range of temperatures. nih.govlibretexts.org

Influence on Lipid Phase Transitions (e.g., Fluidization and Rigidification of Phosphatidylcholines)

This compound actively modulates the phase behavior of the lipid membranes it integrates into. nih.gov Studies utilizing fluorescence polarization have demonstrated its ability to fluidize gel-state phosphatidylcholines and rigidify liquid-crystalline state phosphatidylcholines. nih.gov This effect is directly comparable to the well-documented influence of cholesterol on phosphatidylcholine bilayers. nih.govnih.gov

The table below summarizes the comparative effects of this compound and cholesterol on key membrane properties.

| Membrane Property | Effect of Cholesterol | Effect of this compound | Reference |

| Fluidity (Liquid-Crystalline Phase) | Decreases (Rigidifies) | Decreases (Rigidifies) | nih.govwalshmedicalmedia.com |

| Fluidity (Gel Phase) | Increases (Fluidizes) | Increases (Fluidizes) | nih.govwalshmedicalmedia.com |

| Phase Transition (Tm) of DPPC | Broadens or eliminates the sharp transition | Reduces the transition temperature | nih.gov |

| Bilayer Structure | Induces the liquid-ordered (Lo) phase | Modulates phase behavior | nih.govnih.gov |

The transition of a lipid bilayer from the ordered gel phase (Lβ) to the disordered liquid-crystalline phase (Lα) is a fundamental property characterized by a specific melting temperature (Tm). avantiresearch.comlibretexts.org this compound has a distinct and significant impact on this transition in phosphatidylcholine membranes.

Unlike cholesterol, which tends to eliminate the sharp, cooperative melting transition of lipids like dipalmitoylphosphatidylcholine (DPPC), this compound reduces the Tm in a manner that is dependent on its concentration. nih.gov This indicates that while it fluidizes the gel state, it also destabilizes it relative to the liquid-crystalline state, lowering the energy required to induce the phase change.

Effect of this compound on the Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC)

| Compound Added to DPPC Bilayer | Effect on Tm | Mechanism | Reference |

| This compound | Reduction in a concentration-dependent manner | Destabilization of the ordered gel phase, facilitating the transition to the liquid-crystalline phase at a lower temperature. | nih.gov |

This behavior suggests that the bulky triethoxy headgroup of this compound may introduce steric hindrance or alter the hydration at the membrane surface, influencing the intermolecular interactions between phospholipid molecules differently than the small hydroxyl group of cholesterol.

Alteration of Lamellar-to-Hexagonal Phase-Transition Temperatures

The introduction of this compound (TEC) into phosphatidylethanolamine (B1630911) membranes has a pronounced effect on the temperature at which the lipid assembly transitions from a lamellar (Lα) to an inverted hexagonal (HII) phase. The lamellar phase consists of stacked lipid bilayers, while the inverted hexagonal phase is a non-lamellar structure composed of cylindrical water channels encased by lipid monolayers. lkbf.sinih.gov This phase transition is critical for various biological processes, including membrane fusion. frontiersin.org

Research using freeze-fracture electron microscopy and ³¹P-NMR on dioleoylphosphatidylethanolamine (DOPE) dispersions demonstrated that the inclusion of 20 mol% of this compound leads to a significant increase in the lamellar-to-hexagonal phase-transition temperature (T(H)). nih.gov Specifically, the T(H) was elevated by approximately 10-20°C. nih.gov This stabilizing effect on the lamellar phase suggests that the bulky triethoxy headgroup of TEC disfavors the high negative curvature required for the formation of the HII phase. nih.govresearchgate.net

Table 1: Effect of this compound on the Lamellar-to-Hexagonal Phase-Transition Temperature (T(H)) of DOPE

| Lipid System | Sterol Concentration (mol%) | Change in T(H) | Method of Analysis |

| Dioleoylphosphatidylethanolamine (DOPE) | 20% this compound | ↑ 10-20°C | Freeze-Fracture Electron Microscopy, ³¹P-NMR |

Data sourced from a study on the modulation of lipid phase behavior by membrane-bound cryoprotectants. nih.gov

Effects on Bilayer Thickness and Curvature

The incorporation of sterols into a lipid bilayer can modulate its physical dimensions, including thickness and curvature. Cholesterol, for instance, is known to increase the thickness and acyl chain order of fluid-phase bilayers. nih.govnih.gov While direct high-resolution measurements of bilayer thickness for membranes containing this compound are not detailed in the available literature, its behavior can be inferred from comparative studies.

Fluorescence polarization studies show that this compound mimics cholesterol in its ability to rigidify liquid-crystalline state phosphatidylcholines and fluidize gel state ones. nih.gov This suggests it also has a significant ordering effect on lipid acyl chains, which typically correlates with an increase in bilayer thickness. arxiv.org

The molecular geometry of a lipid is a key determinant of membrane curvature. researchgate.net Cholesterol, with its small polar head and bulky steroid body, has a conical shape that promotes negative curvature strain. researchgate.net this compound, possessing an even larger, more polar triethoxy headgroup attached to the cholesterol backbone, would also be classified as a conical lipid. This shape would be expected to influence membrane curvature, a critical factor in the stability of various lipid phases and the formation of highly curved structures like fusion stalks. frontiersin.orgresearchgate.net

Dynamics of Membrane Permeability and Transbilayer Movement

Rates of Sterol Exchange between Lipid Vesicles

The spontaneous transfer of sterol molecules between separate lipid vesicles is a fundamental process in lipid dynamics, reflecting the sterol's ability to desorb from a membrane interface into the aqueous phase and subsequently insert into a new bilayer. Studies using ¹⁴C-labeled synthetic sterols have quantified the exchange rates for this compound between unilamellar vesicles.

In these experiments, this compound exhibited relatively rapid exchange kinetics. nih.gov It was observed that 90% of the 3-alpha-triethoxycholesterol in donor vesicles was exchangeable and transferred as a single kinetic pool. nih.gov This contrasts with other cholesterol derivatives, such as charged cholesterylamines, which showed more complex, biphasic kinetics due to the high energy barrier for moving the charged group across the bilayer. nih.gov

A key finding is that sterols more hydrophilic than cholesterol tend to have faster exchange rates. nih.gov The triethoxy headgroup of this compound increases its polarity and hydrophilicity compared to cholesterol's single hydroxyl group, facilitating its desorption from the membrane and accelerating its inter-vesicle transfer. nih.gov

Table 2: Exchange Behavior of Various Sterols between Lipid Vesicles

| Sterol | Exchangeability | Kinetic Profile | Relative Exchange Rate |

| Cholesterol | Full Exchange | Single Pool | Baseline |

| 3α-Triethoxycholesterol | 90% Exchangeable | Single Pool | Faster than Cholesterol |

| Cholesterylamines | Full Exchange | Biphasic | Slower phase reflects flip-flop |

Data compiled from studies on the spontaneous exchange of synthetic radiolabeled sterols. nih.gov

Mechanism of Inter-membrane Transfer

The mechanism for the spontaneous transfer of sterols like this compound between membranes is a non-vesicular process driven by diffusion. The rate-limiting step in this transfer is the desorption of the sterol molecule from the donor lipid bilayer into the surrounding aqueous environment. plos.org This process is energetically costly due to the hydrophobicity of the sterol molecule. plos.org

Interactions with Other Membrane Components in Model Systems

Complex Formation with Other Lipids and Sterols